molecular formula C9H13N3O2 B13206160 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine

Cat. No.: B13206160
M. Wt: 195.22 g/mol
InChI Key: SATHFFVJBZFYBM-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine is a heterocyclic compound that features both an oxazole and a piperazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine typically involves the cyclization of β-hydroxy amides to oxazolines, followed by further functionalization. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to achieve cyclization . The reaction is carried out at elevated temperatures (70–90°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This approach offers advantages such as improved safety profiles and higher purity of the final product. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to be effective for the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and piperazines, depending on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methyl-1,2-oxazole-5-carbonyl)piperazine is unique due to its dual-ring structure, which combines the properties of both oxazole and piperazine rings

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H13N3O2/c1-7-6-8(14-11-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3

InChI Key

SATHFFVJBZFYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCNCC2

Origin of Product

United States

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